molecular formula C16H22ClN3O5S B2686735 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride CAS No. 1215455-53-0

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride

Cat. No. B2686735
CAS RN: 1215455-53-0
M. Wt: 403.88
InChI Key: NTNAWWJRFZPPKB-UHFFFAOYSA-N
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Description

“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” is a chemical compound with the molecular weight of 241.2 . It’s stored in a dry, room temperature environment .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 241.2 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research indicates that compounds with morpholine derivatives exhibit significant potential in clinical settings for conditions like emesis and depression due to their high affinity and oral activity as neurokinin-1 (NK1) receptor antagonists. These compounds have been highlighted for their solubility and effectiveness in pre-clinical tests, suggesting a pathway for the development of treatments for emesis (vomiting) and depression related to NK1 receptor activity (Harrison et al., 2001).

Anticonvulsant Activity

Morpholine and benzothiazole derivatives have shown promise in the synthesis of new hybrid compounds with broad spectra of activity in preclinical seizure models. Such compounds combine elements from well-known antiepileptic drugs, displaying high protective indexes and suggesting an advantageous safety profile. This research opens avenues for the development of new antiepileptic drugs with improved efficacy and safety (Kamiński et al., 2015).

Antimicrobial Agents

The synthesis of 1,2,4-triazole derivatives containing a morpholine moiety has been explored for their antimicrobial properties. These compounds were found to possess good to moderate antimicrobial activity, indicating the potential of morpholine-based compounds in the development of new antimicrobial agents (Sahin et al., 2012).

Antioxidant and Anticancer Activities

Studies on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , have shown significant antioxidant and anticancer activities. These findings suggest potential applications in cancer treatment, particularly for compounds that can be more cytotoxic to certain cancer cell lines than standard treatments (Tumosienė et al., 2020).

Polymer Functionalization

Research into the polymerization of isopropenyl oxazoline, a compound structurally related to oxazolines, highlights the utility of such monomers in creating functional polymers. These polymers exhibit thermoresponsive behavior and can be further functionalized, suggesting applications in smart materials and biomedical fields (Weber et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S.ClH/c20-15(17-6-8-18-9-11-24-12-10-18)5-7-19-16(21)13-3-1-2-4-14(13)25(19,22)23;/h1-4H,5-12H2,(H,17,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNAWWJRFZPPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)propanamide hydrochloride

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